molecular formula C6H6N2O4 B051374 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid CAS No. 13138-78-8

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

Cat. No. B051374
CAS RN: 13138-78-8
M. Wt: 170.12 g/mol
InChI Key: GEGNYFQOFWUIFG-UHFFFAOYSA-N
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Patent
US08017599B2

Procedure details

Acetic anhydride (20 mL) was treated with nitric acid (4.0 mL, 70%) and the mixture heated to 50° C. for 15 min then cooled to room temperature, and slowly added to a suspension of 1-methyl-2-pyrrolecarboxylic acid (4 g, 15.98 mmol) in of Ac2O (12 mL) cooled to −25° C. The mixture was stirred at −15° C. for 0.5 hr, then the temperature was allowed to rise to ambient, and stirring was continued for 20 min. The mixture was again cooled to −25° C. and the precipitate collected in a funnel cooled with dry ice, the solid was washed with a small quantity of cold Ac2O (−25° C.). The crystalline solid was taken up in water containing NaOH (1 g). Acidification with the HCl precipitated the pure compound. NMR as previously reported.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][N:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:11]([OH:13])=[O:12]>C(OC(=O)C)(=O)C>[CH3:5][N:6]1[CH:10]=[C:9]([N+:1]([O-:4])=[O:2])[CH:8]=[C:7]1[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CN1C(=CC=C1)C(=O)O
Name
Quantity
12 mL
Type
solvent
Smiles
CC(=O)OC(=O)C
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −15° C. for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −25° C
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was again cooled to −25° C.
CUSTOM
Type
CUSTOM
Details
the precipitate collected in a funnel
TEMPERATURE
Type
TEMPERATURE
Details
cooled with dry ice
WASH
Type
WASH
Details
the solid was washed with a small quantity of cold Ac2O (−25° C.)
ADDITION
Type
ADDITION
Details
containing NaOH (1 g)
CUSTOM
Type
CUSTOM
Details
Acidification with the HCl precipitated the pure compound

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
CN1C(=CC(=C1)[N+](=O)[O-])C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.